molecular formula C9H12ClN3S B1463741 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine CAS No. 1247739-96-3

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine

Cat. No.: B1463741
CAS No.: 1247739-96-3
M. Wt: 229.73 g/mol
InChI Key: CRAZMFLTYAJQLS-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine is a chemical compound with the molecular formula C9H12ClN3O . It has a molecular weight of 213.67 g/mol . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

  • Thiazolo[4,5-d]pyrimidines Synthesis and Evaluation : A study involving the synthesis of derivatives from 4-amino-5-bromo-2-chloro-6-methylpyrimidine demonstrated significant antibacterial evaluations. These compounds, upon substitution and further modification, including reactions with morpholine, showcased potential antibacterial properties (Rahimizadeh et al., 2011).

Biocorrosion Inhibition

  • 2-Aminopyrimidine Derivatives on SRB : Research indicated that 2-aminopyrimidine derivatives, including those modified with morpholine, have biocidal activity against specific bacterial strains and effectively reduce biocorrosion of steel. This highlights the potential application of similar compounds in protecting materials against microbial-induced corrosion (Onat et al., 2016).

Antimicrobial Activity of Thiomorpholine Derivatives

  • Synthesis and Antimicrobial Activity : A study focused on the development of new bioactive molecules derived from thiomorpholine, including synthesis through nucleophilic substitution reactions. These derivatives displayed antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Corrosion Inhibition

  • Thiomorpholin-4-ylmethyl-phosphonic Acid on Iron Corrosion : This study synthesized compounds including thiomorpholin-4-ylmethyl-phosphonic acid to investigate their inhibitory effects on iron corrosion in sodium chloride solutions. Results showed these compounds significantly reduced corrosion rates, indicating their potential as corrosion inhibitors (Amar et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

4-(6-chloro-2-methylpyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3S/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAZMFLTYAJQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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